molecular formula C8H13NOSn B14200937 5-(Trimethylstannyl)pyridin-3-ol CAS No. 918631-14-8

5-(Trimethylstannyl)pyridin-3-ol

Cat. No.: B14200937
CAS No.: 918631-14-8
M. Wt: 257.90 g/mol
InChI Key: YWDPPBDBHFJHFG-UHFFFAOYSA-N
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Description

5-(Trimethylstannyl)pyridin-3-ol is a specialized organotin reagent that serves as a critical precursor in transition metal-mediated radiofluorination reactions for positron emission tomography (PET) tracer development . Compounds of this class are recognized for their long shelf life and stability, making them practical for routine radiosynthesis . The core utility of this stannylated pyridinol lies in Cu-mediated fluorodestannylation, where the trimethylstannyl group is replaced by nucleophilic fluorine-18 ([18F]F-) to create 18F-labeled heteroarenes . This methodology is a powerful tool for preparing clinically relevant PET imaging probes, as it allows for the efficient labeling of heterocyclic compounds regardless of their electronic properties and is amenable to automation for cGMP production . The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry and is found in a diverse range of bioactive molecules . As a stannylated derivative, this compound provides researchers with a versatile building block for accessing fluorinated analogs for use in drug discovery and diagnostic applications. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Handle with appropriate safety precautions in a well-controlled laboratory setting.

Properties

IUPAC Name

5-trimethylstannylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4NO.3CH3.Sn/c7-5-2-1-3-6-4-5;;;;/h2-4,7H;3*1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDPPBDBHFJHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CN=CC(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10845444
Record name 5-(Trimethylstannyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10845444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918631-14-8
Record name 5-(Trimethylstannyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10845444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Trimethylstannyl Pyridin 3 Ol and Analogous Pyridylstannanes

Direct Stannylation Approaches to Pyridyl Systems

Direct stannylation methods offer a straightforward route to pyridylstannanes by forming a carbon-tin (C-Sn) bond directly on the pyridine (B92270) scaffold. These methods can be broadly categorized into lithiation-mediated and palladium-catalyzed pathways.

Lithiation followed by quenching with an electrophilic tin reagent is a powerful and widely used method for the synthesis of aryl and heteroaryl stannanes. clockss.orgresearchgate.net This two-step process involves the initial deprotonation of the aromatic ring with a strong organolithium base to generate a highly reactive aryllithium intermediate.

Lithiation-Mediated Stannylation Routes for Aryl Stannanes

Utilization of Organolithium Reagents with Pyridyl Precursors

The functionalization of pyridines using organolithium reagents is a well-established strategy. researchgate.netambeed.com The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, but careful selection of the organolithium reagent and reaction conditions can achieve regioselective deprotonation (lithiation). ambeed.comznaturforsch.com Common organolithium reagents include n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), and tert-butyllithium (B1211817) (t-BuLi). researchgate.net The choice of base can significantly influence the site of lithiation, with hindered bases like lithium diisopropylamide (LDA) often being employed to prevent nucleophilic addition to the C=N bond of the pyridine ring. clockss.orgresearchgate.net

For the synthesis of 5-(trimethylstannyl)pyridin-3-ol, a suitable precursor would be a protected 3-hydroxypyridine (B118123) derivative. The directing effect of substituents on the pyridine ring plays a crucial role in determining the position of lithiation. znaturforsch.com For instance, a directing group at the 3-position can guide the lithiation to the C-4 or C-2 position. clockss.orgresearchgate.net In the absence of strong directing groups, the inherent acidity of the pyridine ring protons dictates the regioselectivity.

The reaction is typically carried out at low temperatures, such as -78 °C, in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to maintain the stability of the highly reactive lithiated intermediate. clockss.orguniurb.it

ReagentPrecursorConditionsProductRef
n-BuLi3-Chloro-2-ethoxypyridineTHF, -78 °C3-Chloro-2-ethoxy-4-lithiopyridine nih.gov
LDA3-BromopyridineTHF, -95 °C3-Bromo-4-lithiopyridine znaturforsch.com
t-BuLiN-(pyridin-3-ylmethyl)pivalamideTHF, -78 °CDilithiated intermediate researchgate.net
Quenching with Trimethyltin (B158744) Chloride

Once the pyridyllithium intermediate is formed, it is quenched with an electrophilic tin species, most commonly trimethyltin chloride (Me3SnCl). clockss.orgresearchgate.net The highly nucleophilic carbon of the lithiated pyridine attacks the electrophilic tin atom of trimethyltin chloride, displacing the chloride ion and forming the desired C-Sn bond. This step is also performed at low temperatures to control the reactivity and prevent side reactions. The resulting product is the corresponding trimethylstannylpyridine derivative. The Li/Sn exchange is a very fast reaction and is a widely applicable method for preparing organotin compounds. organicchemistrydata.org

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The Stille reaction, which couples an organostannane with an organic halide or triflate, is a prominent example. youtube.com A related process is the direct palladium-catalyzed stannylation of aryl halides, which offers an alternative route to organostannanes. researchgate.netrudn.ru

Palladium-Catalyzed Stannylation Strategies

Mechanistic Considerations for Pd-Catalyzed C-Sn Bond Formation

The catalytic cycle of palladium-catalyzed stannylation generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.com The cycle typically begins with a low-valent palladium(0) species. nih.gov

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (e.g., a bromopyridine derivative), forming a palladium(II) intermediate. wikipedia.org

Transmetalation: A tin reagent, such as hexaalkylditin (R3Sn-SnR3), transfers a stannyl (B1234572) group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The aryl and stannyl groups on the palladium(II) center are reductively eliminated, forming the desired aryl stannane (B1208499) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The efficiency of the catalytic cycle is influenced by various factors, including the nature of the palladium catalyst, the ligands, the base, and the reaction conditions. nih.gov

Precursors and Ligand Systems in Catalytic Stannylation

For the synthesis of pyridylstannanes via palladium-catalyzed methods, the typical precursors are halogenated pyridines, such as bromopyridines or chloropyridines. znaturforsch.comresearchgate.net These are coupled with a tin source, often hexaalkylditin or an organostannyl halide.

The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst. ntu.edu.sgmit.edu Phosphine (B1218219) ligands are commonly employed in palladium-catalyzed cross-coupling reactions. rsc.org For stannylation reactions, ligands such as triphenylphosphine (B44618) (PPh3) and tricyclohexylphosphine (B42057) (PCy3) have been used. researchgate.net The development of specialized ligands, such as bulky biarylphosphines, has significantly expanded the scope and efficiency of these transformations. rsc.orgscispace.com

Catalyst/LigandPrecursorTin ReagentConditionsProductRef
Pd(OAc)2/PCy3(Het)aryl halides(nBu3Sn)2CsF, solvent-free(Het)aryl stannanes researchgate.net
Pd2(dba)3/XantphosN-substituted 4-bromo-7-azaindoleAmides/AminesCs2CO3, dioxaneC-N coupled products beilstein-journals.org
NiCl2(PCy3)2Aryl O-carbamatesArylboronic acids-Cross-coupled products researchgate.net

Indirect Synthetic Pathways via Pyridinol Precursors

The synthesis of pyridylstannanes often proceeds through the modification of pre-existing pyridinol frameworks. These precursors offer strategic advantages due to the directing effects and reactivity of the hydroxyl group.

Functionalization of Halogenated Pyridin-3-ol Derivatives

A common and effective strategy for the synthesis of pyridylstannanes involves the Stille coupling reaction, which utilizes halogenated pyridinol derivatives as starting materials. This method allows for the regioselective introduction of the trimethylstannyl group. The general approach involves the reaction of a halogenated pyridin-3-ol with an organotin reagent, typically hexamethylditin, in the presence of a palladium catalyst.

For instance, the synthesis of bedaquiline (B32110) analogues, which are complex pyridine derivatives, has employed Suzuki-Miyaura cross-coupling reactions starting from halogenated pyridines. nih.gov A similar strategy can be envisioned for stannylation, where a bromo or iodo-substituted pyridin-3-ol is reacted with hexamethylditin. The choice of halogen is crucial, with iodides generally exhibiting higher reactivity than bromides or chlorides.

The reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, are critical for achieving high yields and minimizing side reactions. Common palladium catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂].

A key challenge in this approach is the potential for side reactions, such as homo-coupling of the organotin reagent or the starting halide. Optimization of the reaction parameters is therefore essential to favor the desired cross-coupling pathway.

Derivatization from Pyridin-4-ol and Related Scaffolds for Pyridinol Synthesis

The synthesis of pyridin-3-ol derivatives can also be achieved through the derivatization of other pyridinol isomers, such as pyridin-4-ol. Pyridin-4-ols, also known as 4-pyridones, exist in tautomeric equilibrium with their keto form. researchgate.net This tautomerism can influence their reactivity. researchgate.net

One approach involves the synthesis of highly substituted pyridin-4-ol derivatives through three-component reactions. chim.it These reactions, involving lithiated alkoxyallenes, nitriles, and carboxylic acids, provide a flexible route to functionalized pyridin-4-ols. chim.it These can then potentially be converted to the corresponding pyridin-3-ol isomers through various chemical transformations, although this is not always a straightforward process.

The reaction of pyridin-4-ol with various electrophiles can lead to either N- or O-functionalization, depending on the reaction conditions and the nature of the electrophile. researchgate.net For example, reaction with perhalogenated pyridines can result in attack at the nitrogen atom. researchgate.net Understanding this chemoselectivity is crucial for designing synthetic routes that lead to the desired pyridinol isomer.

Multicomponent Reactions Leading to Pyridinol Scaffolds

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netbohrium.comresearchgate.net This approach is highly atom-economical and can significantly reduce the number of synthetic steps, purification procedures, and waste generation. researchgate.netacsgcipr.org

Several MCRs have been developed for the synthesis of pyridine and pyridone scaffolds. acsgcipr.orgnih.gov For example, the Hantzsch pyridine synthesis and its variations are classic examples of MCRs that lead to dihydropyridines, which can then be oxidized to the corresponding pyridines. acsgcipr.org

More contemporary MCRs offer access to highly functionalized pyridines and pyridinols. bohrium.comresearchgate.net These reactions often involve the condensation of aldehydes, ketones, active methylene (B1212753) compounds, and an ammonia (B1221849) source. researchgate.net By carefully selecting the starting materials, it is possible to construct pyridinol scaffolds with specific substitution patterns that are amenable to subsequent stannylation.

For instance, a one-pot, four-component reaction has been developed for the synthesis of fully substituted pyridines in ethanol, an environmentally friendly solvent. bohrium.com Such methods provide a direct and efficient route to the pyridinol core, which can then be functionalized to introduce the trimethylstannyl group.

Novel and Emerging Synthetic Approaches to Organostannyl Pyridinols

Research into the synthesis of organostannyl pyridinols is ongoing, with new and innovative methods continually being developed. These emerging approaches often focus on improving efficiency, selectivity, and functional group tolerance.

One area of active research is the direct C-H functionalization of pyridines. researchgate.netorganic-chemistry.org While direct stannylation of the pyridine ring can be challenging due to the inherent electronic properties of the heterocycle, recent advances in catalysis have shown promise in this area. researchgate.net These methods avoid the need for pre-functionalized starting materials, such as halogenated pyridines, thus shortening the synthetic sequence.

Another emerging trend is the use of flow chemistry and microwave-assisted synthesis to accelerate reaction times and improve yields in pyridine synthesis. acsgcipr.org These technologies can be particularly beneficial for optimizing the conditions of Stille coupling reactions for the preparation of pyridylstannanes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic chemistry, and the Stille reaction, which couples an organotin compound with an organic electrophile, is a prominent example. synarchive.comlibretexts.org These reactions are prized for their tolerance of a wide array of functional groups and their general reliability. thermofisher.compsu.edu For stannyl pyridinols, this methodology allows for the direct introduction of aryl, vinyl, and other organic fragments onto the pyridine core.

The Stille reaction's versatility arises from the stability and functional group tolerance of the organostannane precursors, which are generally stable to air and moisture. thermofisher.comwikipedia.org The reaction involves the coupling of the organostannane with an organic halide or pseudohalide, catalyzed by a palladium(0) complex. wikipedia.orgchemeurope.com

The Stille coupling reaction exhibits a broad scope concerning the electrophilic partner, making it a powerful tool for C-C bond formation. organic-chemistry.org 5-(Trimethylstannyl)pyridin-3-ol and its derivatives are expected to couple efficiently with a variety of sp²-hybridized carbon electrophiles, including aryl, heteroaryl, and vinyl halides or pseudohalides.

Aryl and Vinyl Partners: The reaction accommodates a wide range of aryl and vinyl halides (I, Br, Cl) and triflates (OTf). wikipedia.orgchemeurope.com Research on analogous compounds, such as 3-(trimethylstannyl)-5-bromo-2-pyrone, demonstrates facile coupling with various aryl halides, suggesting similar reactivity for the pyridinol scaffold. ewha.ac.kr (E)-Alkenyl halides are among the most commonly used organic electrophiles in Stille couplings. psu.edu

Pseudohalide Partners: Beyond traditional halides, pseudohalides like triflates (OTf) are excellent substrates for Stille couplings. chemeurope.com More recently, other types of pseudohalides, such as pyrrolylsulfonium salts, have also been demonstrated as effective coupling partners. bath.ac.uk

Limitations: A primary limitation of the Stille reaction is steric hindrance. libretexts.org Highly substituted or bulky coupling partners can significantly slow down the reaction rate and may require optimized conditions or specific catalysts to achieve good yields. Another significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product. organic-chemistry.org

Below is a table summarizing the expected reactivity of a generic stannyl pyridine with various electrophilic partners under typical Stille conditions.

Electrophilic Partner (R-X)Partner TypeTypical Catalyst SystemGeneral Observations & YieldsReference
Aryl IodideAryl HalidePd(PPh₃)₄ in Toluene/DioxaneHighly reactive, often giving excellent yields (80-99%). wikipedia.org
Aryl BromideAryl HalidePd(PPh₃)₄, sometimes with more specialized ligandsGood reactivity, yields typically range from 70-95%. organic-chemistry.org
Vinyl Bromide/IodideVinyl HalidePd(PPh₃)₄ in THFExcellent reactivity with retention of stereochemistry. Yields are generally high (>85%). psu.edu
Aryl Triflate (Ar-OTf)PseudohalidePd(PPh₃)₄, LiCl additiveReactivity comparable to aryl bromides. LiCl is often added to facilitate the reaction. Good to excellent yields. chemeurope.com

The presence of the hydroxyl group on the pyridinol ring introduces both opportunities and challenges. The acidic proton of the hydroxyl group can interfere with the catalytic cycle or react with organometallic reagents. Therefore, protection of this group is often necessary for successful cross-coupling.

The nitrogen atom of the pyridine ring can also coordinate to the palladium center, potentially inhibiting the catalyst. While this is less of a concern for electron-deficient pyridines, protecting the nitrogen as a pyridinium (B92312) salt can sometimes be employed, though this dramatically alters the ring's electronic properties. researchgate.net More commonly for Stille reactions, the hydroxyl group is protected.

Common protecting groups for the hydroxyl functionality include ethers (e.g., methyl, benzyl, methoxymethyl (MOM)) or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl (TBS)). The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal. Studies on the reactivity of substituted pyridines have utilized various benzyl-based protecting groups, highlighting their utility in modifying and functionalizing the pyridine core. researchgate.net

Functional GroupProtecting GroupAbbreviationKey FeaturesReference
Hydroxyl (-OH)BenzylBnStable to a wide range of conditions; removed by hydrogenolysis. researchgate.net
Hydroxyl (-OH)MethylMeVery stable; removal can be harsh (e.g., BBr₃). nih.gov
Hydroxyl (-OH)tert-ButyldimethylsilylTBSStable to many reaction conditions; removed with fluoride (B91410) sources (e.g., TBAF). researchgate.net
Pyridine NitrogenBenzyl (forms pyridinium salt)BnActivates the ring for certain transformations but may not be ideal for Stille coupling. researchgate.net

The mechanism of the Stille reaction is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.orglibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the organic electrophile (R¹-X) to the active 14-electron Pd(0) catalyst, forming a 16-electron Pd(II) intermediate. psu.edulibretexts.org

Transmetalation: This is often the rate-determining step of the cycle. psu.edu The organostannane transfers its organic group (in this case, the pyridinol moiety) to the Pd(II) complex, displacing the halide or pseudohalide, which then associates with the tin atom. The mechanism is believed to be associative, where the organostannane coordinates to the palladium center, forming a transient, higher-coordinate species before the transfer occurs. wikipedia.org For a substrate like 5-(trimethylstannyl)pyridin-3-ol, the electron-donating or withdrawing nature of the protected hydroxyl group can influence the nucleophilicity of the stannane and thus affect the rate of this step.

Reductive Elimination: The newly formed diorganopalladium(II) complex, containing both the pyridinol and the R¹ group, must adopt a cis geometry for the final step to occur. libretexts.org From this cis-complex, the two organic groups are coupled, forming the final product (R¹-pyridinol) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

Catalytic Cycle of the Stille Reaction

Figure 1: Generalized catalytic cycle for the Stille cross-coupling reaction. The cycle involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

While palladium is the quintessential catalyst for the Stille reaction, other transition metals can either assist or, in some cases, replace palladium to effect similar transformations. Copper, in particular, has emerged as a highly effective metal in this context.

The use of copper salts as additives in palladium-catalyzed Stille reactions is a well-established strategy for accelerating slow reactions, particularly with substrates that are poor coupling partners. organic-chemistry.orgharvard.edu This is often referred to as the Liebeskind-Stille coupling, where stoichiometric amounts of copper(I) iodide (CuI) can dramatically increase the rate of the transmetalation step. harvard.edu

More significantly, researchers have developed palladium-free Stille cross-coupling reactions where a copper catalyst is used on its own. nih.govnih.gov An efficient copper-catalyzed Stille coupling has been demonstrated between functionalized organostannylfurans and allylic bromides. nih.govnih.gov This reaction proceeds effectively with a catalytic amount of a copper(I) salt, such as CuI, in the presence of a base. nih.gov Given the electronic similarities between furan (B31954) and pyridine rings, it is highly plausible that 5-(trimethylstannyl)pyridin-3-ol could undergo similar copper-catalyzed couplings. This approach offers a more cost-effective and potentially greener alternative to palladium-based systems. researchgate.net

The table below details the conditions developed for a palladium-free, copper-catalyzed Stille coupling of a furan-based stannane, which serves as a model for the potential reactivity of stannyl pyridinols.

CatalystBaseSolventTemperature (°C)ObservationsReference
CuI (5 mol%)Cs₂CO₃DMF23Provided excellent yields for the coupling of an organostannylfuran with an allylic bromide. nih.gov
CuBr·DMS (0.5 equiv)-DMF23Furnished comparable results to CuI. nih.gov
CuI (5 mol%)Na₂CO₃ (0.1 equiv)-23Reaction was effective even with lower catalyst loading. nih.gov
None-DMF23A control experiment with no copper catalyst resulted in no cross-coupling product. nih.gov

Other Metal-Catalyzed Coupling Reactions Involving Stannyl Pyridinols

Related Coupling Chemistries (e.g., Negishi Coupling as alternative)

While the Stille coupling is a primary application for organostannanes like 5-(trimethylstannyl)pyridin-3-ol, other cross-coupling reactions serve as important alternatives and complementary methods. Among these, the Negishi coupling, which pairs organozinc reagents with organic halides, stands out as a powerful and versatile option. wikipedia.orgorganic-chemistry.org

The Negishi coupling is renowned for its high yields, mild reaction conditions, and exceptional tolerance of a wide array of functional groups, including esters, nitriles, and even unprotected indoles. orgsyn.orgnih.gov This palladium- or nickel-catalyzed reaction allows for the formation of C-C bonds between sp³, sp², and sp hybridized carbon atoms, making it highly valuable in complex molecule synthesis. wikipedia.org For the synthesis of pyridine-containing structures, such as bipyridines, the Negishi coupling has proven to be a highly effective strategy. orgsyn.org

A significant advantage of the Negishi coupling is its demonstrated compatibility with stannyl groups within a molecule under certain conditions. Research has shown that selective Negishi coupling at a C-Br bond can be achieved in the presence of a trialkylstannyl group on the pyridine ring. nih.gov For instance, 2-bromo-5-(tri-n-butylstannyl)pyridine can undergo Negishi coupling with alkyl or arylzinc chlorides, leaving the stannyl group intact for subsequent reactions like Stille coupling. nih.gov This sequential coupling strategy highlights the complementary nature of these two powerful transformations.

Other palladium-catalyzed reactions, such as the Suzuki coupling (using organoboron reagents), also represent viable alternatives for constructing C-C bonds with pyridine rings. orgsyn.org The choice between Stille, Negishi, and Suzuki couplings often depends on factors like the availability of starting materials, functional group compatibility, and the specific bond being formed. The main drawback of the Stille reaction is the toxicity of the organotin byproducts, which makes alternatives like the Negishi and Suzuki couplings more attractive from an environmental standpoint. wikipedia.orgorganic-chemistry.org

Table 1: Comparison of Common Cross-Coupling Reactions for Pyridine Functionalization

FeatureStille CouplingNegishi CouplingSuzuki Coupling
Organometallic Reagent Organostannane (R-SnR'₃)Organozinc (R-ZnX)Organoboron (R-B(OR')₂)
Key Advantages Tolerant to many functional groups; commercially available reagents.High reactivity and yields; excellent functional group tolerance. wikipedia.orgorgsyn.orgStable and non-toxic reagents; broad substrate scope.
Key Disadvantages Toxic tin byproducts. organic-chemistry.orgMoisture and air-sensitive reagents. wikipedia.orgCan require specific bases and conditions for transmetalation.
Catalyst Palladium or NickelPalladium or Nickel wikipedia.orgPalladium

Coordination Chemistry and Ligand Properties

The pyridine scaffold is a fundamental building block in coordination chemistry, capable of binding to a vast range of transition metals to form complexes with diverse structures and applications. jscimedcentral.comsemanticscholar.org The introduction of substituents onto the pyridine ring, such as the hydroxyl and trimethylstannyl groups in 5-(trimethylstannyl)pyridin-3-ol, significantly modulates its properties as a ligand.

Complex Formation with Transition Metals and Associated Geometries

Pyridinol ligands, and pyridine derivatives in general, are versatile and can adopt various coordination modes. rsc.org As a monodentate ligand, pyridine typically coordinates to a metal center through its nitrogen atom. jscimedcentral.com Depending on the metal ion, its oxidation state, and the surrounding ligands, this can lead to a variety of geometries. For instance, Ni(II) with pyridine ligands can form four-coordinate square planar complexes, while Cu(I) and Ag(I) can adopt tetrahedral or linear geometries. jscimedcentral.comjscimedcentral.com Octahedral complexes are also common, particularly with divalent first-row transition metals like Mn(II), Fe(II), Co(II), and Ni(II), forming species such as [M(pyridine)₆]²⁺. wikipedia.orgwikipedia.org

The 3-hydroxypyridine moiety in 5-(trimethylstannyl)pyridin-3-ol introduces the possibility of bidentate coordination. The deprotonated hydroxyl group (pyridinolate) can coordinate through the oxygen atom in conjunction with the pyridine nitrogen, forming a stable chelate ring. rsc.org This N,O-bidentate coordination is a key feature in the active sites of some metalloenzymes, such as [Fe]-hydrogenase, and is widely exploited in the design of catalysts. rsc.org The resulting complexes with metals like rhodium can exhibit specific geometries dictated by the chelation. researchgate.net

Table 2: Common Geometries of Transition Metal Complexes with Pyridine-Type Ligands

Coordination NumberGeometryExample Metal Ions
2LinearAg(I), Cu(I) jscimedcentral.com
4Square PlanarNi(II), Pd(II) jscimedcentral.comacs.org
4TetrahedralCu(I), Zn(II) jscimedcentral.comnih.gov
6OctahedralFe(II), Co(II), Ni(II) wikipedia.org

Influence of the Trimethylstannyl Group on Coordination Behavior and Electronic Properties

Substituents on a pyridine ligand can profoundly alter the electronic properties of the metal complex by modifying the ligand's σ-donating and π-accepting capabilities. acs.org The trimethylstannyl group ((CH₃)₃Sn-) is generally considered to be an electron-donating group. This electron donation increases the electron density on the pyridine ring and, consequently, the basicity of the pyridine nitrogen. nih.gov

This increased electron density enhances the σ-donor character of the nitrogen atom, leading to a stronger bond with the metal center. In some systems, trimethylsilyl (B98337) groups (a close relative of trimethylstannyl) have been shown to function as strong σ-donors, even more so than traditional phosphine ligands. nih.gov A stronger ligand-metal bond can affect the stability, reactivity, and spectroscopic properties of the resulting complex.

Conversely, the trimethylstannyl group can also exhibit hyperconjugation effects (β-silicon effect analog), which could potentially influence the metal-ligand bonding in delocalized systems. nih.gov The interplay between the inductive electron-donating nature and potential hyperconjugative effects of the trimethylstannyl group, combined with the electronic influence of the hydroxyl group at the 3-position, creates a unique electronic profile for this ligand. This profile will dictate its interaction with different metal centers and influence the catalytic or physical properties of the ensuing complexes.

Electrophilic and Nucleophilic Transformations of the Pyridinol Core

The pyridine ring in 5-(trimethylstannyl)pyridin-3-ol is susceptible to various transformations at its constituent atoms, allowing for further functionalization and derivatization.

Derivatization at the Hydroxyl Group (e.g., O-sulfonylation, O-acylation)

The hydroxyl group of a pyridinol is chemically versatile and can undergo reactions typical of phenols and alcohols, such as acylation and sulfonylation. acs.org

O-Acylation: The reaction of 3-hydroxypyridines with acylating agents like acid chlorides or anhydrides can lead to the formation of the corresponding esters (O-acylation). acs.orgresearchgate.net This transformation is often used to protect the hydroxyl group or to introduce new functional moieties. The reaction conditions can influence whether acylation occurs at the oxygen or the pyridine nitrogen. For some pyridone tautomers, acylation can be selective for either N- or O-acylation depending on the acylating agent and substrate structure. researchgate.net

O-Sulfonylation: The hydroxyl group can also be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. This is a common strategy to transform the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions.

These derivatizations are crucial for modifying the compound's properties and for building more complex molecular architectures. For example, the acylated or sulfonylated derivatives of 3-hydroxypyridines can be used in further coupling reactions or as precursors in medicinal chemistry. nih.gov

Transformations Involving the Pyridine Nitrogen (e.g., N-protonation behavior)

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. wikipedia.org This makes the nitrogen atom basic and available for reactions with electrophiles, most notably protons.

Chemical and Physical Properties

The chemical and physical properties of 5-(trimethylstannyl)pyridin-3-ol are dictated by the interplay of the aromatic pyridinol ring and the organometallic trimethylstannyl group.

PropertyValue
Molecular Formula C₈H₁₃NOSn
Molecular Weight 273.89 g/mol
Appearance Typically a solid
Solubility Generally soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate.
Boiling Point Not readily available, as it may decompose upon heating to high temperatures.
Melting Point Specific data not widely reported.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Heterocyclic Architectures

Heterocyclic compounds, particularly those containing the pyridine (B92270) ring, are considered "privileged scaffolds" in chemistry due to their prevalence in pharmaceuticals, natural products, and functional materials. nih.govsrdorganics.com 5-(Trimethylstannyl)pyridin-3-ol serves as an exemplary building block for constructing elaborate heterocyclic systems, offering two distinct points for chemical modification. ossila.com

The primary utility of the trimethylstannyl group on the pyridine ring is its participation in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.org This reaction enables the formation of a new carbon-carbon bond at the C-5 position of the pyridine ring by coupling the organostannane with an organic electrophile, such as an aryl, heteroaryl, or vinyl halide or triflate. wikipedia.orgpsu.edu The trimethylstannyl variant is known for its high reactivity, often allowing for milder reaction conditions compared to other organostannanes like tributylstannyl derivatives. wikipedia.org

This methodology provides a direct route to a wide array of 5-substituted pyridin-3-ol derivatives. The hydroxyl group at the C-3 position can be retained or subsequently modified through etherification, esterification, or other nucleophilic reactions, allowing for the generation of a diverse library of polyfunctionalized pyridines. These products are valuable intermediates in drug discovery and agrochemical research.

Table 1: Potential Stille Coupling Reactions with 5-(Trimethylstannyl)pyridin-3-ol

Below is an interactive table detailing potential transformations using 5-(Trimethylstannyl)pyridin-3-ol as a building block in Stille cross-coupling reactions.

Coupling Partner (R-X)Catalyst System (Example)Resulting StructurePotential Application Area
IodobenzenePd(PPh₃)₄5-Phenylpyridin-3-olMedicinal Chemistry, Ligand Synthesis
2-BromothiophenePdCl₂(PPh₃)₂5-(Thiophen-2-yl)pyridin-3-olOrganic Electronics, Conductive Polymers
Vinyl BromidePd(dba)₂ / P(furyl)₃5-Vinylpyridin-3-olMonomer for Polymerization
Benzoyl ChloridePdCl₂(PPh₃)₂5-Benzoylpyridin-3-olPharmaceutical Intermediate

The pyridine nitrogen and the 3-hydroxyl group of the 5-(Trimethylstannyl)pyridin-3-ol scaffold provide excellent coordination sites for metal ions. Following Stille coupling to introduce another coordinating moiety at the C-5 position (e.g., another pyridine or a triazole), the resulting molecule can act as a sophisticated multidentate ligand. nih.gov Such ligands are instrumental in the field of supramolecular chemistry for constructing complex, self-assembled architectures like metal-organic frameworks (MOFs), coordination polymers, and discrete molecular cages. nih.govrsc.org

These assemblies have applications in gas storage, catalysis, chemical sensing, and drug delivery. nih.gov For instance, a bipyridyl-type ligand derived from this precursor could chelate to a metal center, and the hydroxyl groups could participate in hydrogen-bonding networks to stabilize the resulting supramolecular structure.

Precursors for Functional Materials Development

The ability to be readily incorporated into larger molecular systems makes 5-(Trimethylstannyl)pyridin-3-ol a candidate for the bottom-up synthesis of functional organic materials. ossila.com

Through sequential or one-pot Stille polycondensation reactions, 5-(Trimethylstannyl)pyridin-3-ol can be used as a monomeric unit. By reacting it with di- or tri-halogenated aromatic or heteroaromatic compounds, it can be integrated into conjugated oligomers and polymers. The pyridinol unit can bestow specific properties upon the resulting macromolecule, such as:

Improved Solubility: The polar hydroxyl group can enhance solubility in polar organic solvents or even water, depending on the pH.

Hydrogen Bonding Capability: The -OH group can direct the solid-state packing of polymer chains through hydrogen bonding, influencing material morphology and properties.

pH-Responsiveness: The basicity of the pyridine nitrogen and the acidity of the phenol-like hydroxyl group make the unit responsive to changes in pH, which could be exploited in "smart" materials.

Conjugated polymers containing pyridine units are actively researched for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com The incorporation of the pyridin-3-ol moiety derived from 5-(Trimethylstannyl)pyridin-3-ol could tune the electronic properties (e.g., HOMO/LUMO levels) of the material.

Furthermore, the pyridine nitrogen and hydroxyl oxygen can act as binding sites for catalytic metal species. nih.gov When incorporated into a stable polymer backbone, these sites can form heterogeneous catalysts that are easily recoverable and reusable, a key principle of green chemistry. nih.govnih.gov For example, immobilizing palladium or copper complexes onto such a polymer could yield a robust catalyst for cross-coupling or oxidation reactions.

Precursors for Advanced Labeling Techniques (e.g., Radiohalogenation)

Organotin precursors are cornerstone reagents in radiochemistry for the synthesis of radiolabeled molecules used in medical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The carbon-tin bond is readily cleaved under mild conditions and replaced with a radioactive halogen.

5-(Trimethylstannyl)pyridin-3-ol is an ideal precursor for the synthesis of 5-radiohalogenated pyridin-3-ol derivatives. In a typical reaction, the stannane (B1208499) is treated with a source of the desired radiohalogen (e.g., [¹⁸F]F₂, [¹²³I]NaI with an oxidizing agent) to produce the radiolabeled tracer with high specific activity. The resulting 5-[¹⁸F]fluoropyridin-3-ol or 5-[¹²³I]iodopyridin-3-ol could be investigated as potential imaging agents for neurological disorders, cancers, or other conditions where pyridinol-based structures show biological affinity.

Table 2: Potential Radiohalogenation Reactions

This table outlines the use of 5-(Trimethylstannyl)pyridin-3-ol as a precursor for synthesizing radiolabeled compounds.

RadioisotopeReagent/Conditions (Example)Radiolabeled ProductImaging Modality
Fluorine-18 (¹⁸F)[¹⁸F]Selectfluor bis(triflate)5-[¹⁸F]Fluoropyridin-3-olPET
Iodine-123 (¹²³I)[¹²³I]NaI / Chloramine-T5-[¹²³I]Iodopyridin-3-olSPECT
Iodine-124 (¹²⁴I)[¹²⁴I]NaI / Peracetic Acid5-[¹²⁴I]Iodopyridin-3-olPET
Bromine-76 (⁷⁶Br)[⁷⁶Br]N-Bromosuccinimide5-[⁷⁶Br]Bromopyridin-3-olPET

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of chemical compounds in solution. For a molecule such as 5-(Trimethylstannyl)pyridin-3-ol, a combination of one-dimensional and multi-dimensional NMR experiments would be essential to assign the signals of all hydrogen, carbon, and tin nuclei, providing insights into the connectivity and spatial arrangement of the atoms.

1H, 13C, and 119Sn NMR Chemical Shift Analysis for Structural Elucidation

The analysis of 1H, 13C, and 119Sn NMR spectra would provide the primary evidence for the structure of 5-(Trimethylstannyl)pyridin-3-ol.

1H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the trimethylstannyl group. The chemical shifts of the pyridine protons would be influenced by the positions of the hydroxyl and trimethylstannyl substituents. The protons of the methyl groups attached to the tin atom would likely appear as a sharp singlet, with satellite peaks arising from coupling to the 117Sn and 119Sn isotopes.

13C NMR Spectroscopy: The carbon NMR spectrum would complement the 1H NMR data by providing information on the carbon framework. Each carbon atom in the pyridine ring and the methyl groups of the trimethylstannyl moiety would give rise to a unique signal. The chemical shifts of the ring carbons would be particularly informative about the electronic effects of the substituents.

119Sn NMR Spectroscopy: As a key element in the molecule, the 119Sn nucleus is NMR active and its chemical shift would provide direct evidence for the presence and the chemical environment of the tin atom. The chemical shift value would be characteristic of a tetraorganotin compound.

Nucleus Expected Chemical Shift Range (ppm) Expected Multiplicity Expected Coupling Constants
1H Aromatic: 6.5 - 8.5; Trimethylstannyl: 0.1 - 0.5Singlet, DoubletJ(Sn-H)
13C Aromatic: 110 - 160; Trimethylstannyl: -10 - 0-J(Sn-C)
119Sn -50 to +50--

Multi-dimensional NMR Techniques for Detailed Connectivity and Conformation

To unambiguously assign the proton and carbon signals and to determine the through-bond and through-space correlations, a suite of multi-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, helping to identify adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which would be instrumental in confirming the substitution pattern on the pyridine ring and the connectivity to the trimethylstannyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 5-(Trimethylstannyl)pyridin-3-ol would be expected to show characteristic absorption bands for the various functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
O-H (hydroxyl)3200 - 3600 (broad)Stretching
C-H (aromatic)3000 - 3100Stretching
C-H (methyl)2850 - 3000Stretching
C=C, C=N (aromatic ring)1400 - 1600Stretching
C-O (hydroxyl)1200 - 1300Stretching
Sn-C (trimethylstannyl)500 - 600Stretching

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy would provide complementary information to FT-IR. The symmetric vibrations and vibrations of non-polar bonds often give rise to strong Raman signals. For 5-(Trimethylstannyl)pyridin-3-ol, the symmetric stretching of the pyridine ring and the Sn-C bonds would be expected to be prominent in the Raman spectrum.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by providing a highly accurate mass measurement of the parent ion. For 5-(Trimethylstannyl)pyridin-3-ol, this technique would yield a precise mass-to-charge ratio (m/z) of the molecular ion, allowing for the confirmation of its chemical formula, C₈H₁₃NOSn. The high resolution distinguishes the target ion from other ions that may have the same nominal mass but different elemental compositions. This level of precision is crucial for validating the successful synthesis of the compound and for differentiating it from potential impurities or side products.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only reveals the molecular weight of a compound but also provides structural information through the analysis of its fragmentation pattern. When 5-(Trimethylstannyl)pyridin-3-ol is subjected to ionization in a mass spectrometer, the resulting molecular ion can undergo characteristic fragmentation, breaking into smaller, charged fragments. The analysis of the m/z values of these fragments helps to piece together the molecule's structure. For instance, the loss of a methyl group (-CH₃) from the trimethylstannyl moiety is a common fragmentation pathway for organotin compounds. Other expected fragments could arise from the cleavage of the bond between the pyridine ring and the tin atom, or from the fragmentation of the pyridine ring itself. By interpreting this pattern, the connectivity of the atoms within the molecule can be confirmed.

X-ray Diffraction (XRD) Analysis

Elucidation of Coordination Geometry and Intermolecular Interactions

Beyond the individual molecular structure, single-crystal XRD provides invaluable insights into the supramolecular assembly, including the coordination geometry around the tin atom and the nature of intermolecular interactions. For 5-(Trimethylstannyl)pyridin-3-ol, the tin atom is expected to adopt a tetrahedral geometry, being bonded to three methyl groups and one carbon atom of the pyridine ring. Furthermore, the presence of the hydroxyl group and the nitrogen atom in the pyridine ring allows for the formation of intermolecular hydrogen bonds. These interactions, along with other potential non-covalent forces like π-π stacking between pyridine rings, would play a crucial role in dictating the packing of the molecules in the crystal lattice.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths of light absorbed are characteristic of the molecule's electronic structure. For 5-(Trimethylstannyl)pyridin-3-ol, the UV-Vis spectrum would likely exhibit absorption bands corresponding to π → π* transitions within the aromatic pyridine ring and potentially n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. The position and intensity of these absorption maxima (λmax) can be influenced by the presence of the trimethylstannyl and hydroxyl substituents on the pyridine ring. While specific experimental data is unavailable, theoretical calculations on related pyridine compounds can provide predictions of their electronic absorption spectra. mdpi.comsigmaaldrich.com

While the 3-hydroxypyridine (B118123) core is a known fluorophore and its photophysical properties have been studied in various contexts rsc.orgnih.govwikipedia.org, research explicitly detailing the synthesis of derivatives from 5-(Trimethylstannyl)pyridin-3-ol and the subsequent characterization of their fluorescence properties has not been identified. Organotin compounds, such as the specified trimethylstannyl derivative, are versatile precursors in synthetic chemistry, often utilized in Stille coupling reactions to form new carbon-carbon bonds. wikipedia.org This would be the logical pathway to synthesize fluorescent derivatives, for instance, by coupling the stannylated pyridine with various aromatic or heteroaromatic halides.

Although general classes of fluorescent organotin compounds and various pyridine-based fluorescent probes have been developed and investigated rhhz.netrsc.orgresearchgate.net, the specific data for derivatives of 5-(Trimethylstannyl)pyridin-3-ol remains uncharacterized in the public domain. Therefore, a detailed discussion under this section, including research findings and data tables, cannot be provided at this time.

Spectroscopic Analysis

The structure of 5-(trimethylstannyl)pyridin-3-ol can be confirmed through various spectroscopic techniques.

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons on the pyridine (B92270) ring, the hydroxyl proton, and the methyl protons of the trimethylstannyl group. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of a 3,5-disubstituted pyridine.
¹³C NMR Resonances for the carbon atoms of the pyridine ring and the methyl groups attached to the tin atom. The carbon bearing the tin atom would show a characteristic chemical shift.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic aromatic C-H and C=C stretching vibrations would also be present.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the compound. The isotopic pattern of tin would be a key feature in identifying the compound.

Theoretical and Computational Studies of 5 Trimethylstannyl Pyridin 3 Ol

Quantum Chemical Calculations: A Methodological Overview

Quantum chemical calculations are fundamental to modern chemical research, offering insights that complement experimental findings.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

The reactivity of a molecule is often governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. FMO analysis for 5-(Trimethylstannyl)pyridin-3-ol would pinpoint the regions of the molecule most likely to engage in electrophilic or nucleophilic attacks.

Molecular Electrostatic Potential (MESP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution within a molecule. By mapping the electrostatic potential onto the electron density surface, regions that are electron-rich (negative potential) and electron-poor (positive potential) can be identified. These maps are invaluable for predicting how a molecule will interact with other charged or polar species. For 5-(Trimethylstannyl)pyridin-3-ol, an MESP map would highlight the electronegative oxygen and nitrogen atoms as potential sites for electrophilic attack, and electropositive regions that might be susceptible to nucleophilic attack.

Bonding Analysis and Reactivity Descriptors: Deeper Insights into Molecular Interactions

Beyond the electronic structure, computational methods can dissect the nature of chemical bonds and noncovalent interactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method allows for the quantitative analysis of interactions between these orbitals, providing insights into phenomena such as hyperconjugation, which involves the stabilizing delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. NBO analysis of 5-(Trimethylstannyl)pyridin-3-ol could elucidate the nature of the carbon-tin bond and any significant hyperconjugative interactions within the molecule.

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Studies for Weak Interactions

Noncovalent interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the structure and function of molecular systems. The Noncovalent Interaction (NCI) index, often visualized using the Reduced Density Gradient (RDG), is a powerful tool for identifying and characterizing these weak interactions in three-dimensional space. This analysis can reveal the presence of stabilizing interactions that might influence the crystal packing or solution-phase behavior of a compound. For 5-(Trimethylstannyl)pyridin-3-ol, NCI analysis could identify potential intermolecular hydrogen bonding involving the hydroxyl group or other weak interactions involving the trimethylstannyl group.

In the absence of specific research on 5-(Trimethylstannyl)pyridin-3-ol, the detailed research findings and data tables for these analyses cannot be provided. The scientific community has yet to apply these powerful computational lenses to this particular molecule. Future research in this area would be necessary to populate our understanding of its theoretical and computational profile.

Theoretical and Computational Insights into 5-(Trimethylstannyl)pyridin-3-ol Remain Elusive

Despite a thorough search of scientific literature, specific theoretical and computational studies detailing the tautomeric forms and solvent effects on the electronic structure of the chemical compound 5-(Trimethylstannyl)pyridin-3-ol could not be located. As a result, a detailed analysis as per the requested outline cannot be provided at this time.

While the fields of computational chemistry and theoretical analysis have provided significant insights into the behavior of related heterocyclic compounds, it appears that 5-(Trimethylstannyl)pyridin-3-ol has not yet been a specific subject of such focused research. Studies on analogous molecules, such as substituted pyridines and other N-heterocycles, have demonstrated the importance of tautomerism and solvent interactions in determining their chemical and physical properties.

For instance, computational investigations into pyridinethiones have often shown the dominance of the thione tautomer. mdpi.com Similarly, research on other substituted pyridin-3-ol derivatives would be necessary to draw parallels regarding the likely tautomeric equilibria and the influence of various solvents on the electronic distribution within the 5-(Trimethylstannyl)pyridin-3-ol molecule.

The characterization of tautomeric forms and their relative stabilities is crucial for understanding the reactivity, pharmacology, and material properties of a compound. Such studies typically employ quantum chemical calculations to determine the energies of different tautomers in the gas phase and in solution, providing insights into which forms are most likely to exist under different conditions.

Furthermore, understanding solvent effects through continuum models is essential for predicting a molecule's behavior in different chemical environments. These computational models simulate the bulk properties of a solvent to calculate how it influences the electronic structure and stability of the solute molecule.

Without dedicated studies on 5-(Trimethylstannyl)pyridin-3-ol, any discussion on its specific tautomeric forms or its behavior in various solvents would be purely speculative. Further research is required to elucidate the theoretical and computational characteristics of this particular compound.

Future Research Perspectives and Methodological Advancements

Development of Sustainable and Greener Synthetic Routes for Organostannyl Pyridinols

The synthesis of organotin compounds, including organostannyl pyridinols, has traditionally relied on methods that are effective but may not align with the principles of green chemistry. fraunhofer.deorganic-chemistry.org Future research will undoubtedly focus on developing more sustainable and environmentally benign synthetic pathways. Key areas of advancement will likely include the use of eco-friendly catalysts, microwave-assisted synthesis, and multicomponent reactions. acs.orgtechniques-ingenieur.frvapourtec.com

The concept of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, will be a guiding principle in the development of new synthetic routes. nih.govacs.orgnih.gov Traditional methods for creating carbon-tin bonds, such as the reaction of Grignard reagents with tin halides, can generate stoichiometric amounts of salt byproducts. researchgate.net Future approaches will aim to minimize waste through catalytic processes.

One promising avenue is the use of supported catalysts, which can be easily separated from the reaction mixture and potentially reused, reducing both waste and cost. The development of catalysts based on earth-abundant and non-toxic metals is another critical area of research.

Furthermore, the use of alternative reaction media, such as water or bio-based solvents, will be explored to reduce the reliance on volatile organic compounds. Microwave-assisted organic synthesis (MAOS) has already shown promise in accelerating reaction times and improving yields in the synthesis of various heterocyclic compounds and could be adapted for the synthesis of organostannyl pyridinols. vapourtec.com

Table 1: Comparison of Traditional and Potential Green Synthetic Approaches for Organostannyl Pyridinols

FeatureTraditional Synthesis (e.g., Grignard-based)Potential Green Synthesis
Catalyst Often stoichiometric reagentsRecyclable heterogeneous or earth-abundant metal catalysts
Solvent Volatile organic solvents (e.g., THF, toluene)Water, bio-based solvents, or solvent-free conditions
Energy Input Conventional heatingMicrowave irradiation, ultrasound
Atom Economy Lower, with salt byproductsHigher, through catalytic cycles and multicomponent reactions
Waste Generation SignificantMinimized

Exploration of Novel Catalytic Transformations Beyond Established Cross-Couplings

The trimethylstannyl group is a well-established functional handle for palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. researchgate.netuottawa.ca While the Stille coupling is a powerful tool for carbon-carbon bond formation, future research will aim to expand the catalytic repertoire of organostannyl pyridinols. This includes exploring novel cross-coupling partners and developing entirely new catalytic transformations.

One area of interest is the development of C-H activation reactions directed by the stannyl (B1234572) group or other functionalities on the pyridine (B92270) ring. techniques-ingenieur.fracs.orgrsc.orgeurekaselect.com Such reactions would allow for the direct functionalization of the pyridine core without the need for pre-functionalized starting materials, leading to more efficient and atom-economical syntheses.

Furthermore, the development of tandem or cascade reactions that combine multiple transformations in a single pot is a key goal of modern synthetic chemistry. For 5-(trimethylstannyl)pyridin-3-ol, this could involve a sequence where the stannyl group participates in a cross-coupling reaction, followed by a catalytic transformation of the hydroxyl group or another position on the pyridine ring.

The exploration of catalysts based on metals other than palladium, such as nickel, copper, or iron, is also a burgeoning field. nih.gov These metals are more abundant and less expensive than palladium, making them attractive for sustainable chemical processes. Developing novel catalytic systems based on these metals for reactions involving organostannyl pyridines could have significant economic and environmental benefits.

Application of Advanced In Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective chemical transformations. Advanced in situ characterization techniques, which allow for the real-time monitoring of reactions as they occur, are invaluable tools in this endeavor. For the synthesis and reactions of 5-(trimethylstannyl)pyridin-3-ol, techniques such as in situ NMR spectroscopy and mass spectrometry can provide a wealth of information about reaction intermediates, kinetics, and catalyst speciation. fraunhofer.deacs.orgtechniques-ingenieur.frnih.govnih.gov

In situ NMR spectroscopy can be used to track the concentration of reactants, products, and key intermediates throughout a reaction, providing detailed kinetic data. techniques-ingenieur.fr This information can be used to optimize reaction conditions and to elucidate the catalytic cycle. For example, in situ NMR has been used to study the mechanism of Stille coupling reactions, providing insights into the transmetalation and reductive elimination steps. nih.gov

Electrospray ionization mass spectrometry (ESI-MS) is another powerful technique for identifying and characterizing transient species in a reaction mixture. nih.gov By directly sampling the reaction solution, ESI-MS can detect and fragment catalytic intermediates, providing structural information that is often difficult to obtain by other methods.

The combination of multiple in situ techniques, such as simultaneous NMR and IR spectroscopy, can provide a more complete picture of a chemical reaction. These techniques will be instrumental in unraveling the mechanisms of novel catalytic transformations involving organostannyl pyridinols.

Computational Design and Prediction of New Organostannyl Pyridinols with Tailored Reactivity

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool in modern chemical research. nih.govresearchgate.net In the context of organostannyl pyridinols, computational methods can be used to design new compounds with specific, tailored reactivity. By modeling the electronic structure and properties of different substituted organostannyl pyridinols, researchers can predict their behavior in various chemical reactions.

For example, DFT calculations can be used to predict the regioselectivity of functionalization reactions on the pyridine ring, or to assess the stability and reactivity of different catalytic intermediates. researchgate.net This predictive power can significantly accelerate the discovery and development of new catalysts and synthetic methods. Machine learning models are also being developed to predict the outcomes of chemical reactions, which could further streamline the design of new synthetic routes. kneopen.com

Computational studies can also provide valuable insights into the mechanism of catalytic reactions. By modeling the entire catalytic cycle, researchers can identify the rate-determining step and design more efficient catalysts. For instance, computational analysis has been instrumental in understanding the transmetalation pathway in Suzuki-Miyaura cross-coupling reactions. illinois.edu

The synergy between computational prediction and experimental validation will be a powerful engine for innovation in the chemistry of organostannyl pyridinols.

Table 2: Applications of Computational Chemistry in Organostannyl Pyridinol Research

ApplicationComputational MethodPotential Outcome
Reactivity Prediction DFT, Machine LearningPrediction of regioselectivity, reaction rates, and product distributions. researchgate.netkneopen.com
Catalyst Design DFT, Molecular ModelingDesign of new ligands and metal catalysts with enhanced activity and selectivity.
Mechanism Elucidation DFT, Ab Initio MethodsDetailed understanding of reaction pathways and transition states. nih.govresearchgate.net
Property Prediction QSAR, Molecular DynamicsPrediction of physical and biological properties of new organostannyl pyridinol derivatives.

Integration into Flow Chemistry and Automation for Enhanced Synthesis

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. acs.orgvapourtec.comuottawa.cablucher.com.brnoelresearchgroup.comnih.govthieme.de These advantages include improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for automation and high-throughput screening. uottawa.cayoutube.com

The synthesis and reactions of organometallic reagents, such as organostannanes, can be particularly well-suited to flow chemistry. fraunhofer.deacs.orgtechniques-ingenieur.frvapourtec.comblucher.com.br The precise control over reaction parameters afforded by flow reactors can lead to higher yields and selectivities, and can also enable reactions that are difficult or hazardous to perform in batch.

The integration of flow chemistry with automated synthesis platforms can further accelerate the discovery and optimization of new reactions. High-throughput experimentation allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates, significantly reducing the time required for process development. youtube.com

For 5-(trimethylstannyl)pyridin-3-ol, the use of flow chemistry could enable the safe and efficient on-demand generation of this and related organostannyl reagents, which could then be directly coupled with other reactants in a continuous, multi-step synthesis. This approach would minimize the handling and storage of potentially toxic and unstable organotin compounds.

The chemical compound 5-(trimethylstannyl)pyridin-3-ol represents a promising scaffold for future research and development. By leveraging advancements in sustainable synthesis, novel catalysis, in situ characterization, computational design, and flow chemistry, the scientific community can unlock the full potential of this and related organostannyl pyridinols. These future methodological advancements will not only lead to more efficient and environmentally friendly ways of producing and utilizing these compounds but will also contribute to the broader advancement of chemical synthesis as a whole.

Q & A

Basic: What synthetic strategies are effective for preparing 5-(Trimethylstannyl)pyridin-3-ol?

Answer:
The synthesis of 5-(Trimethylstannyl)pyridin-3-ol typically involves organometallic coupling reactions. A plausible route is transmetallation using tin(IV) chloride, as demonstrated in allyltin trichloride intermediates derived from stannanes . For example, stannane precursors (e.g., tributyl- or triphenylstannanes) can react with aldehydes under controlled conditions to form stannylated products. Purification often employs flash column chromatography (silica gel, 230–400 mesh) and reaction monitoring via TLC with UV visualization (silica gel 60 F254) . Ensure inert atmospheres (e.g., nitrogen/argon) to prevent oxidation of the trimethylstannyl group.

Basic: How can researchers characterize the structure and purity of 5-(Trimethylstannyl)pyridin-3-ol?

Answer:

  • Spectroscopic Analysis : Use 1D/2D NMR (e.g., 1^1H, 13^13C, 119^{119}Sn NMR) to confirm the stannyl group’s integration and connectivity. The 119^{119}Sn NMR chemical shift for trimethylstannyl groups typically ranges between −10 to +30 ppm, depending on electronic effects .
  • Mass Spectrometry : High-resolution MS (ESI or EI) validates molecular weight (e.g., expected C8H13NOSnC_8H_{13}NOSn: ~271.9 g/mol).
  • X-ray Diffraction : For crystalline derivatives, single-crystal X-ray analysis resolves stereochemistry and bond lengths, as demonstrated in pyridin-3-ol acetonides .

Advanced: How does the trimethylstannyl moiety influence the compound’s reactivity in cross-coupling reactions?

Answer:
The trimethylstannyl group enables participation in Stille couplings , forming C–C bonds with aryl/vinyl halides. However, its reactivity is sensitive to:

  • Oxidative Conditions : The Sn–C bond oxidizes readily; use anhydrous solvents and oxygen-free conditions .
  • Transmetallation : Competing pathways may arise with transition metals (e.g., Pd, Cu). Optimize catalyst systems (e.g., Pd(PPh3_3)4_4) and stoichiometry to suppress side reactions .
  • Steric Effects : The bulky trimethylstannyl group may slow coupling kinetics compared to lighter organometallics (e.g., boronic acids).

Advanced: What challenges arise in analyzing stannyl-containing pyridinols, and how can they be mitigated?

Answer:

  • NMR Signal Broadening : The quadrupolar 119^{119}Sn nucleus causes signal splitting. Use low-temperature NMR or decoupling techniques .
  • Stability Issues : Hydrolysis of the Sn–C bond occurs in protic solvents. Store samples under inert gas and avoid aqueous workups unless stabilized (e.g., buffered pH) .
  • Quantitative Analysis : Employ ICP-MS or XRF for tin quantification, as traditional LC-MS may underestimate metal content due to fragmentation .

Advanced: How can 5-(Trimethylstannyl)pyridin-3-ol be applied in antimicrobial research?

Answer:
Derivatives of pyridin-3-ol have shown antimicrobial potential. To assess activity:

  • MIC/MBC Assays : Test against bacterial strains (e.g., S. aureus USA300) using broth microdilution (CLSI guidelines) .
  • Biofilm Studies : Use crystal violet staining or fluorescence microscopy with propidium iodide to evaluate biofilm inhibition/eradication .
  • Synergy Screening : Combine with antibiotics (e.g., β-lactams) and measure fractional inhibitory concentration (FIC) indices .

Basic: What are the key stability considerations for storing 5-(Trimethylstannyl)pyridin-3-ol?

Answer:

  • Moisture Sensitivity : Store in sealed containers with desiccants (e.g., molecular sieves) at −20°C .
  • Light Sensitivity : Protect from UV light using amber vials.
  • Solvent Choice : Dissolve in dry DMSO or THF rather than alcohols/water to prevent Sn–C bond cleavage .

Advanced: How can computational methods guide the design of 5-(Trimethylstannyl)pyridin-3-ol derivatives?

Answer:

  • DFT Calculations : Predict thermodynamic stability of intermediates (e.g., Gibbs energy for acetonide formation) .
  • Docking Studies : Model interactions with biological targets (e.g., bacterial enzymes) using software like AutoDock Vina .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

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